Product packaging for 4-[(oxetan-3-yl)amino]benzoic acid(Cat. No.:CAS No. 1540438-04-7)

4-[(oxetan-3-yl)amino]benzoic acid

Cat. No.: B6228770
CAS No.: 1540438-04-7
M. Wt: 193.20 g/mol
InChI Key: KATYASUPDTZLJK-UHFFFAOYSA-N
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Description

4-[(Oxetan-3-yl)amino]benzoic acid (CAS 1540438-04-7) is a high-purity chemical compound with a molecular formula of C10H11NO3 and a molecular weight of 193.20 g/mol . This benzoic acid derivative is structurally characterized by an oxetane ring linked via an amino group to the para-position of the benzoic acid core. The oxetane moiety is a valuable saturated heterocycle known in medicinal chemistry for its ability to improve the physicochemical and pharmacokinetic properties of drug candidates, making this compound a privileged building block for structure-activity relationship (SAR) studies and molecular design . The compound is provided for research applications as a key synthetic intermediate in organic synthesis and drug discovery efforts, particularly in the development of novel small-molecule inhibitors and functional materials. As a derivative of benzoic acid—a scaffold well-documented for its biological activity as a preservative and beyond—this analog offers a versatile platform for further functionalization . Its exact mechanism of action is application-dependent. Researchers value this compound for creating compound libraries and exploring new chemical space. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1540438-04-7

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

4-(oxetan-3-ylamino)benzoic acid

InChI

InChI=1S/C10H11NO3/c12-10(13)7-1-3-8(4-2-7)11-9-5-14-6-9/h1-4,9,11H,5-6H2,(H,12,13)

InChI Key

KATYASUPDTZLJK-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)NC2=CC=C(C=C2)C(=O)O

Purity

95

Origin of Product

United States

Synthetic Methodologies and Reaction Design

Retrosynthetic Analysis of 4-[(Oxetan-3-yl)amino]benzoic Acid

A retrosynthetic analysis of this compound reveals two primary disconnection points, suggesting logical pathways for its synthesis. The most apparent disconnection is at the C-N bond, which separates the molecule into two key precursors: 4-aminobenzoic acid and an oxetane-based electrophile, or alternatively, a 4-halobenzoic acid and oxetan-3-ylamine. This approach is a cornerstone of many synthetic strategies.

A second disconnection can be envisioned at the C-C bond between the benzoic acid ring and the carboxyl group. This less common approach would involve the formation of the benzoic acid moiety in a later stage of the synthesis, potentially from a pre-functionalized aniline (B41778) derivative.

Development of Novel Synthetic Routes for the Compound

The synthesis of this compound has been approached through various innovative routes, each with its own set of advantages and challenges.

Amination Strategies for para-Substituted Benzoic Acids

Direct amination of para-substituted benzoic acids represents a powerful method for the synthesis of this compound. One notable strategy involves the directed iridium-catalyzed C-H activation of benzoic acids. nih.gov This method allows for the direct introduction of an amino group, which can subsequently be functionalized. While this specific reaction with oxetan-3-ylamine is not explicitly detailed, the general principle of C-H amination provides a potential pathway.

Another approach is the decarboxylative amination of benzoic acids. rsc.orgresearchgate.net This method involves the removal of the carboxyl group and its replacement with an amino group. This strategy could be adapted to first introduce the oxetanyl-amino moiety at a different position, followed by a separate carboxylation step.

Coupling Reactions Involving Oxetan-3-ylamine Precursors

A more common and direct approach involves the coupling of a suitable 4-substituted benzoic acid derivative with oxetan-3-ylamine. This typically involves a nucleophilic aromatic substitution (SNAr) reaction where a leaving group on the benzoic acid, such as a halogen, is displaced by the amine. The reactivity of the starting materials and the choice of catalyst are crucial for the success of these reactions.

For instance, palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for forming the C-N bond between an aryl halide (e.g., 4-bromobenzoic acid) and an amine (oxetan-3-ylamine). rsc.org These reactions often require a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Optimization of Reaction Conditions: Solvent Effects, Temperature, and Catalysis

The efficiency of synthesizing this compound is highly dependent on the optimization of reaction conditions. Key parameters that are frequently fine-tuned include the choice of solvent, reaction temperature, and the catalytic system.

For example, in a study on the synthesis of related aminobenzoic acid derivatives, the reaction conditions were optimized by varying the solvent and other parameters. mdpi.com Similarly, in the synthesis of 4-amino-3-chlorobenzoic acid, the reaction was carried out in methanol (B129727) with sodium hydroxide (B78521) at 45°C, followed by stirring overnight at room temperature to achieve a high yield.

The following table summarizes the optimization of reaction conditions for the synthesis of a related compound, 4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid, which highlights the importance of systematic optimization.

EntryReagentSolventTemperature (°C)Time (h)Yield (%)
1-DMF100234
2-DMF120245
3-DMF140262
4-DMF140458

Data adapted from a study on a related phthalide–carboxamide-bearing system. mdpi.com

Multicomponent Reactions for the Synthesis of Analogues

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to generate libraries of structurally diverse analogues of this compound. frontiersin.org MCRs involve the combination of three or more starting materials in a single reaction vessel to form a complex product in a highly convergent manner.

While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs can be applied to generate a wide array of analogues. For example, a three-component reaction could potentially involve a 4-halobenzoic acid, oxetan-3-ylamine, and a third component to introduce additional diversity. The development of such MCRs would be a significant advancement in the efficient synthesis of novel derivatives.

Green Chemistry Approaches in Compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates and other valuable chemical compounds. mdpi.comresearchgate.net These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

In the context of synthesizing this compound, green chemistry principles can be implemented in several ways. The use of biocatalysis, for instance, offers a promising alternative to traditional chemical methods. A study demonstrated the use of a microorganism producing 4-hydroxybenzoic acid hydroxylase to efficiently oxidize 4-aminobenzoic acid to 3-hydroxy-4-aminobenzoic acid, showcasing the potential of enzymatic transformations. google.com

Stereoselective Synthesis of Enantiopure this compound

The generation of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as the biological activity of a chiral molecule is often confined to a single enantiomer. The synthesis of enantiopure this compound, a molecule of interest for its potential applications as a versatile building block, presents a significant synthetic challenge. While a specific, documented stereoselective synthesis for this exact compound is not extensively reported, its structure lends itself to established methodologies in asymmetric catalysis. A highly plausible and efficient route involves the enantioselective desymmetrization of a prochiral oxetane (B1205548) substrate.

One of the most powerful strategies for the asymmetric synthesis of molecules containing a chiral β-amino alcohol motif, which is structurally analogous to the ring-opened oxetane moiety, is the use of chiral Brønsted acid catalysis. nih.govnih.gov This approach has been successfully applied to the synthesis of various chiral heterocycles through the enantioselective desymmetrization of 3-substituted oxetanes. nih.govscienceopen.comacs.orgacs.org

A proposed synthetic pathway to enantiopure this compound would involve the nucleophilic ring-opening of oxetan-3-one or a related prochiral 3-substituted oxetane by 4-aminobenzoic acid or its corresponding ester. The key to achieving enantioselectivity in this transformation is the use of a chiral catalyst, such as a SPINOL-derived chiral phosphoric acid (CPA). nih.govthieme-connect.com These catalysts are known to effectively create a chiral environment that directs the nucleophilic attack to one of the two enantiotopic faces of the oxetane electrophile. acs.orgucsf.edu

The reaction would proceed via the activation of the oxetane by the chiral phosphoric acid, followed by the enantioselective attack of the amino group of 4-aminobenzoic acid. The steric hindrance provided by the bulky substituents on the chiral backbone of the catalyst is crucial for differentiating the two enantiomeric transition states, leading to a high degree of enantiocontrol. acs.org Research on the synthesis of chiral 1,4-benzoxazepines has demonstrated that SPINOL-derived CPAs can afford products in high yields and with excellent enantioselectivity (up to 94% ee). nih.gov

To illustrate the potential of this methodology, the following table presents representative data from analogous enantioselective desymmetrization reactions of 3-substituted oxetanes catalyzed by various chiral phosphoric acids. nih.gov The data showcases how the choice of catalyst and its substituents can influence the yield and enantiomeric excess of the resulting product.

EntryCatalyst (mol%)SolventTime (h)Yield (%)ee (%)
1(R)-CPA-1 (10)Toluene487568
2(R)-CPA-2 (10)CH2Cl2726075
3(R)-CPA-5 (10)Toluene488581
4(R)-CPA-8 (10)Toluene488592

This table is a representation based on analogous reactions and does not reflect actual experimental data for the synthesis of this compound.

The research findings in the broader field of asymmetric organocatalysis strongly support the feasibility of this approach. The development of immobilized SPINOL-derived chiral phosphoric acids further enhances the practical utility of this method, allowing for continuous-flow processes and catalyst recycling. thieme-connect.com The successful application of these principles would provide a direct and efficient route to enantiomerically pure (R)- or (S)-4-[(oxetan-3-yl)amino]benzoic acid, valuable synthons for further chemical exploration.

Advanced Structural Elucidation and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the precise structure of organic molecules in solution. Through the analysis of chemical shifts, coupling constants, and correlation signals, a complete assignment of all proton (¹H) and carbon (¹³C) nuclei in 4-[(oxetan-3-yl)amino]benzoic acid can be achieved.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to elucidate the connectivity of the atoms within the this compound molecule, a suite of two-dimensional (2D) NMR experiments is employed.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum reveals scalar couplings between protons that are typically separated by two or three bonds. For this compound, this technique would be instrumental in confirming the proton network within the oxetane (B1205548) ring and the aromatic benzoic acid moiety. Specifically, correlations would be expected between the methine proton and the methylene (B1212753) protons of the oxetane ring. Similarly, the characteristic coupling patterns of the protons on the para-substituted benzene (B151609) ring would be clearly delineated.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This is crucial for assigning the carbon signals of the molecule. For instance, the signals for the methine and methylene carbons of the oxetane ring would be identified by their correlation to the corresponding proton signals. Likewise, the protonated aromatic carbons in the benzoic acid ring would be assigned based on their direct correlation to the aromatic protons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum provides information about longer-range couplings between protons and carbons, typically over two to three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments. In the case of this compound, HMBC correlations would be expected from the protons of the oxetane ring to the carbon of the amino group, and from the aromatic protons to the carboxylic acid carbon. These correlations are vital for confirming the connection between the oxetane, amino, and benzoic acid moieties.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment detects through-space interactions between protons that are in close proximity, providing insights into the three-dimensional structure and conformation of the molecule. For this compound, NOESY could reveal spatial relationships between the protons of the oxetane ring and the protons of the benzoic acid ring, which would help to determine the preferred orientation of the oxetanyl group relative to the aromatic ring.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound is presented below. The exact chemical shifts would be dependent on the solvent and experimental conditions.

Atom Number ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations (¹H → ¹³C) Key COSY Correlations (¹H ↔ ¹H) Key NOESY Correlations (¹H ↔ ¹H)
1-~170H-3, H-5--
2-~115H-3, H-5--
3~6.7~112C-1, C-5H-5H-5, H-8
4-~150H-3, H-5--
5~7.8~132C-1, C-3H-3H-3, H-8
6~6.0 (NH)-C-4H-8H-3, H-5, H-8
7-~35H-8, H-9--
8~4.5 (CH)~65C-7, C-9H-9H-9, H-3, H-5
9~4.9 (CH₂)~75C-7, C-8H-8H-8

Dynamic NMR Studies for Conformational Analysis

The flexibility of the oxetane ring and the potential for rotation around the C-N bond suggest that this compound may exist in multiple conformations that can interconvert. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide valuable information about these conformational dynamics. By analyzing changes in the lineshapes of the NMR signals as a function of temperature, it is possible to determine the energy barriers for processes such as ring puckering of the oxetane moiety and rotation around the C-N bond. This information is crucial for a complete understanding of the molecule's three-dimensional structure and how it might interact with other molecules.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly effective for identifying the presence of specific functional groups.

Fourier Transform Infrared Spectroscopy (FT-IR)

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups. The presence of the carboxylic acid would be confirmed by a broad O-H stretching band in the region of 3300-2500 cm⁻¹ and a strong C=O stretching band around 1700-1680 cm⁻¹. The N-H stretching vibration of the secondary amine would likely appear as a sharp to medium band around 3400-3300 cm⁻¹. The aromatic ring would give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The oxetane ring would be characterized by C-O-C stretching vibrations, typically in the 1150-1050 cm⁻¹ region.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch3300 - 2500 (broad)
Carboxylic AcidC=O stretch1700 - 1680
Secondary AmineN-H stretch3400 - 3300
Aromatic RingC-H stretch> 3000
Aromatic RingC=C stretch1600 - 1450
Oxetane RingC-O-C stretch1150 - 1050

Raman Spectroscopy Applications

Raman spectroscopy, which is based on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. The Raman spectrum of this compound would be particularly useful for observing vibrations that are weak or absent in the IR spectrum. For instance, the symmetric stretching vibrations of the aromatic ring are often strong in the Raman spectrum. The C-C stretching vibrations of the oxetane ring would also be observable. By comparing the FT-IR and Raman spectra, a more complete vibrational analysis of the molecule can be achieved.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.

For this compound (C₁₀H₁₁NO₃), the expected exact mass would be approximately 193.0739 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion.

The fragmentation pattern observed in the mass spectrum upon ionization (e.g., by electron ionization) would provide valuable structural information. Key fragmentation pathways could include:

Loss of the carboxylic acid group: A fragment corresponding to the loss of COOH (45 Da) would be a strong indicator of the benzoic acid moiety.

Cleavage of the oxetane ring: The strained oxetane ring could undergo characteristic fragmentation, leading to the loss of small neutral molecules like ethene (C₂H₄) or formaldehyde (CH₂O).

Cleavage of the C-N bond: Fragmentation at the bond connecting the oxetane ring to the amino group would generate ions corresponding to the oxetanyl cation and the 4-aminobenzoic acid radical cation.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

There are no published single crystal X-ray diffraction studies for this compound. Such studies would be necessary to definitively determine its three-dimensional structure and absolute stereochemistry.

Without crystal structure data, an analysis of the crystal packing and the nature of intermolecular interactions, such as hydrogen bonding or π-stacking, in the solid state of this compound cannot be performed.

Conformational Analysis and Molecular Dynamics

Intramolecular Interactions and Conformational Preferences

The conformational preferences of 4-[(oxetan-3-yl)amino]benzoic acid are primarily governed by the spatial arrangement of the oxetane (B1205548) ring relative to the aminobenzoic acid moiety. The key intramolecular interactions that define the molecule's shape include:

Hydrogen Bonding: A potential intramolecular hydrogen bond can form between the amine proton (N-H) and the ether oxygen of the oxetane ring, or between the carboxylic acid proton and the amine nitrogen. However, in many benzoic acid derivatives, intermolecular hydrogen bonding, leading to dimer formation, is often favored, especially in the solid state. manchester.ac.uk The formation of intramolecular hydrogen bonds in similar systems, like in ortho-hydroxybenzoic acid, is known to stabilize specific conformations. chemistryguru.com.sg In contrast, for derivatives where the interacting groups are further apart, such as in 4-hydroxybenzoic acid, intermolecular hydrogen bonding is more prevalent. chemistryguru.com.sg Given the para-substitution pattern in this compound, significant intramolecular hydrogen bonding between the oxetane and the benzoic acid group is less likely.

Steric Hindrance: The bulkiness of the oxetane ring influences the geometry around the C-N bond. The interaction between the hydrogens on the oxetane ring and the ortho-hydrogens of the benzene (B151609) ring can lead to a non-planar arrangement of the molecule.

Electronic Effects: The nitrogen atom's lone pair of electrons can conjugate with the π-system of the benzene ring. This conjugation is influenced by the electron-withdrawing nature of the carboxylic acid group and the inductive effect of the oxetane substituent. Electron-withdrawing groups in the para position of aniline (B41778) derivatives tend to favor a more planar conformation to enhance resonance, which can lead to a shorter C-N bond. afit.eduechemi.comstackexchange.com

The oxetane ring itself is not perfectly planar and exhibits a puckered conformation. utexas.eduillinois.edu This puckering is a dynamic process, and the presence of a substituent at the 3-position, as in this molecule, can influence the puckering amplitude and barrier. utexas.edu The ring puckering of oxetane has been shown to have a notable effect on the electron density distribution of the molecule. acs.org

Rotational Barriers and Dynamic Processes within the Molecular Scaffold

The dynamic nature of this compound arises from rotations around several key single bonds. These rotations are associated with specific energy barriers that determine the rate of interconversion between different conformers.

C(aryl)-N Bond Rotation: Rotation around the bond connecting the benzene ring to the nitrogen atom is a critical dynamic process. The barrier to this rotation is influenced by the degree of π-conjugation between the nitrogen lone pair and the aromatic ring. For aniline, this barrier is relatively low, but for para-substituted anilines, the nature of the substituent significantly impacts this barrier. benthamdirect.com Electron-withdrawing groups, like the carboxylic acid in this molecule, can increase the double bond character of the C-N bond through resonance, thereby increasing the rotational barrier. stackexchange.com

N-C(oxetane) Bond Rotation: Rotation around the bond connecting the nitrogen atom to the oxetane ring also contributes to the molecule's flexibility. The energy barrier for this rotation is expected to be influenced by steric interactions between the oxetane ring and the aromatic system.

Oxetane Ring Puckering: The oxetane ring undergoes a rapid puckering motion. This is an intrinsic dynamic process of the four-membered ring, with a specific energy barrier between the puckered and a hypothetical planar state. illinois.eduacs.org

Table 1: Estimated Rotational Barriers for Key Bonds in this compound (based on analogous compounds)
BondEstimated Rotational Barrier (kcal/mol)Reference/Basis for Estimation
C(aryl)-N5 - 10Based on studies of para-substituted anilines. The presence of an electron-withdrawing group at the para position increases the barrier compared to unsubstituted aniline. benthamdirect.com
N-C(oxetane)3 - 6Estimated based on typical rotational barriers for C-N single bonds with moderate steric hindrance. msu.edu
C(aryl)-C(carboxyl)2 - 5Typical values for rotation around the C-C bond connecting a phenyl ring and a carbonyl group.

Influence of Substituents on Molecular Conformation

Substituents on either the benzene ring or the oxetane ring would significantly alter the conformational preferences and dynamics of the parent molecule.

Substituents on the Benzene Ring:

Ortho-substituents: Introduction of a bulky group ortho to the amino group would lead to increased steric hindrance, likely forcing the amino group out of the plane of the benzene ring and increasing the dihedral angle. This would, in turn, decrease the C-N bond's double bond character and lower the rotational barrier.

Meta- and Para-substituents: The electronic nature of substituents at the meta and para positions would primarily influence the electronic properties of the aniline moiety. Electron-donating groups would increase the electron density on the nitrogen, potentially strengthening conjugation and increasing the C-N rotational barrier, while additional electron-withdrawing groups would have the opposite effect. afit.eduresearchgate.net

Substituents on the Oxetane Ring:

Substitution at the 2- or 4-positions of the oxetane ring would introduce new stereocenters and could lead to different diastereomeric conformations with distinct steric interactions and conformational preferences.

Substitution at the 3-position, alongside the existing amino group, would further increase steric bulk around the N-C(oxetane) bond, potentially raising the rotational barrier. utexas.edu

Solvent Effects on Molecular Conformation and Dynamics

The surrounding solvent environment plays a crucial role in modulating the conformational equilibrium and dynamics of flexible molecules like this compound.

Polar Solvents: In polar solvents, conformations with a larger dipole moment will be preferentially stabilized. For instance, polar solvents can form hydrogen bonds with the amine and carboxylic acid groups, which can compete with and disrupt any intramolecular hydrogen bonds. This can lead to more extended or open conformations. aip.orgscielo.br The polarity of the solvent can have a significant influence on the structure of flexible molecules, often leading to more extended conformations in more polar environments. scielo.br

Nonpolar Solvents: In nonpolar solvents, intramolecular interactions, such as hydrogen bonding, are more likely to be favored, leading to more compact or folded conformations. The tendency of a molecule to self-associate or adopt a specific folded state is often enhanced in solvents that are "poor" for certain parts of the molecule. nih.gov

Solvent Viscosity: The viscosity of the solvent will affect the rate of dynamic processes. Higher viscosity will slow down the rates of bond rotations and ring puckering.

Szanowny Użytkowniku,

Po przeprowadzeniu szczegółowych poszukiwań w literaturze naukowej, nie znaleziono żadnych konkretnych badań ani publikacji dotyczących teoretycznych i obliczeniowych badań chemicznych dla związku "kwas 4-[(oksetan-3-ilo)amino]benzoesowy". W związku z tym, nie jest możliwe stworzenie artykułu, który byłby zarówno szczegółowy, oparty na faktach, jak i ściśle przestrzegałby podanego przez Pana/Panią schematu, bez uciekania się do spekulacji lub przedstawiania nieprawdziwych informacji.

Wytyczne dotyczące zadania kładą nacisk na dokładność naukową i ścisłe przestrzeganie podanej struktury, co uniemożliwia przedstawienie ogólnych metodologii lub danych dotyczących podobnych związków.

W związku z powyższym, nie jestem w stanie zrealizować tego zadania, ponieważ brakuje dostępnych danych badawczych, które są niezbędne do rzetelnego opracowania wymaganych sekcji dotyczących:

Obliczeń chemii kwantowej (optymalizacja geometrii, analiza struktury elektronowej, analiza granicznych orbitali molekularnych, mapowanie elektrostatycznego potencjału powierzchniowego).

Badań dokowania molekularnego z modelowymi makrocząsteczkami biologicznymi (hipotezy interakcji ligand-receptor, przewidywanie sposobów i energii wiązania).

Zapewnienie rzetelności i unikanie generowania treści nieopartych na dowodach jest moim priorytetem. Gdyby pojawiły się jakiekolwiek opublikowane badania na ten temat w przyszłości, z przyjemnością podejmę się ponownej próby realizacji tego zadania.

Theoretical and Computational Chemistry Studies

Ab Initio and Semi-Empirical Methods for Mechanistic Insights

Ab initio and semi-empirical quantum mechanical methods are fundamental to exploring the potential energy surface of a molecule, providing valuable insights into its conformational stability and reaction mechanisms.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Density Functional Theory (DFT), derive their results from first principles without relying on experimental parameters. For 4-[(oxetan-3-yl)amino]benzoic acid, DFT, particularly with a functional like B3LYP and a basis set such as 6-31G(d,p), would be employed to perform a full geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation.

Key mechanistic insights that could be derived include:

Rotational Barriers: Analysis of the torsional angle between the phenyl ring and the amino group can reveal the energy barrier to rotation. This is crucial for understanding the molecule's flexibility and how it might interact with other molecules.

Proton Affinity and Acidity: The proton affinity of the nitrogen atom and the pKa of the carboxylic acid group can be calculated. These values are essential for predicting the molecule's behavior in different pH environments.

Reaction Pathways: For hypothetical reactions, such as N-alkylation or esterification, these methods can map the entire reaction coordinate, identifying transition states and calculating activation energies.

Semi-Empirical Methods: Methods like AM1 or PM7 are computationally less demanding than ab initio methods because they use parameters derived from experimental data. While less accurate, they are highly effective for studying large systems or for preliminary conformational searches. A semi-empirical approach could be used to rapidly screen thousands of possible conformations of the molecule to identify low-energy candidates for further, more accurate DFT analysis.

The table below illustrates a hypothetical comparison of results from different computational methods for the geometry optimization of the molecule.

Computational MethodBasis SetCalculated PropertyHypothetical Value
DFT (B3LYP)6-31G(d,p)N-H Bond Length (Å)1.012
DFT (B3LYP)6-31G(d,p)C=O Bond Length (Å)1.215
DFT (B3LYP)6-31G(d,p)C-N-C Bond Angle (°)125.4
Semi-Empirical (PM7)N/AHeat of Formation (kcal/mol)-95.3

QSAR Modeling of Structural Features (Excluding Biological Efficacy)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate a compound's structural properties with a specific outcome. While often used for biological activity, QSAR can also model physicochemical properties. For this compound, a QSAR model would not be built on this single molecule but on a library of related benzoic acid derivatives.

The process involves calculating a set of numerical values, or "molecular descriptors," that encode structural information. These descriptors can then be used in a multiple linear regression (MLR) or machine learning model to predict properties like solubility, lipophilicity (logP), or melting point.

Relevant molecular descriptors for this compound would include:

Topological Descriptors: Such as the Kier & Hall molecular connectivity indices, which describe the branching and complexity of the molecular skeleton.

Electronic Descriptors: Including calculated dipole moment and partial charges on atoms, which are critical for understanding intermolecular interactions.

Quantum-Chemical Descriptors: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's electron-donating and accepting capabilities.

A hypothetical QSAR equation for predicting a physicochemical property like water solubility (LogS) for a series of similar compounds might look like:

LogS = 0.85 - 0.05 * (TPSA) + 0.21 * (LogP) - 0.15 * (Molecular Weight)

The table below presents hypothetical calculated descriptors for this compound.

Descriptor TypeDescriptor NameHypothetical Calculated Value
PhysicochemicalLogP (Octanol-Water Partition Coefficient)1.75
TopologicalTopological Polar Surface Area (TPSA) (Ų)78.5
Quantum-ChemicalHOMO Energy (eV)-6.2
Quantum-ChemicalLUMO Energy (eV)-1.5
ConstitutionalMolecular Weight (g/mol)207.21

In Silico Prediction of Spectroscopic Properties

Computational methods are widely used to predict spectroscopic data, which aids in structure elucidation and interpretation of experimental results.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The GIAO (Gauge-Independent Atomic Orbital) method is typically used. After geometry optimization, the magnetic shielding tensors for each nucleus are calculated. These are then referenced against a standard compound (e.g., tetramethylsilane, TMS), computed at the same level of theory, to yield the final chemical shifts (δ). These predictions are valuable for assigning peaks in an experimental spectrum, especially for complex molecules.

Infrared (IR) Spectroscopy: The same DFT calculations used for geometry optimization also yield vibrational frequencies and their corresponding intensities. These calculated frequencies correspond to the fundamental vibrational modes of the molecule (stretches, bends, torsions). Because theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation, the raw data is typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to improve agreement with experimental spectra.

The following table provides a hypothetical in silico prediction of key spectroscopic data for the compound.

Spectroscopy TypePredicted FeatureHypothetical ValueAssignment
¹³C NMRChemical Shift (δ, ppm)171.5Carboxylic Acid (C=O)
¹³C NMRChemical Shift (δ, ppm)150.2Aromatic C-N
¹H NMRChemical Shift (δ, ppm)10.5Carboxylic Acid (-COOH)
¹H NMRChemical Shift (δ, ppm)7.85Aromatic Protons (ortho to -COOH)
IRFrequency (cm⁻¹)3350N-H Stretch
IRFrequency (cm⁻¹)1685C=O Stretch (Carboxylic Acid)

Mechanistic Organic Chemistry and Reactivity Investigations

Reaction Mechanisms Involving the Oxetane (B1205548) Ring

The four-membered oxetane ring is characterized by significant ring strain (approximately 25.5 kcal/mol), which, while less than that of an epoxide, is substantially greater than that of a tetrahydrofuran (B95107) ring. beilstein-journals.org This inherent strain, coupled with the polarized carbon-oxygen bonds, makes the oxetane ring susceptible to ring-opening reactions under various conditions. beilstein-journals.orgresearchgate.net

Ring-Opening Reactions under Controlled Conditions

The oxetane moiety within 4-[(oxetan-3-yl)amino]benzoic acid can undergo cleavage through several mechanistic pathways, primarily initiated by electrophilic activation or direct nucleophilic attack. magtech.com.cn

Acid-Catalyzed Ring-Opening: Under acidic conditions, the oxetane oxygen is protonated, forming a highly reactive oxonium ion. This activation facilitates nucleophilic attack to open the ring. Given that the parent molecule contains a carboxylic acid, intramolecular catalysis is a possibility, although treatment with stronger external acids is generally required for efficient reaction. chemrxiv.orgnih.gov The subsequent attack by a weak nucleophile, such as water or an alcohol, typically leads to the formation of a 1,3-diol derivative. The stability of oxetane rings is generally lower under acidic conditions, which can be a challenge in synthetic applications. nih.gov

Nucleophilic Ring-Opening: Strong nucleophiles can attack one of the oxetane ring's carbon atoms directly, forcing the ring to open in an SN2-type mechanism. magtech.com.cn This process is often carried out under basic or neutral conditions to avoid activating the ring via protonation. The choice of nucleophile dictates the nature of the resulting functionalized product. researchgate.net For instance, amines, thiols, or organometallic reagents can be employed to introduce new substituents.

The table below summarizes potential ring-opening reactions under different controlled conditions.

ConditionReagent/CatalystProbable MechanismResulting Structure
AcidicH₂SO₄, HClAcid-catalyzed nucleophilic attackDiol or ether-alcohol formation
Basic (strong nucleophile)NaCN, NaN₃SN2 attackNitrile or azide (B81097) functionalized chain
Lewis Acid-CatalyzedAlCl₃, BF₃Lewis acid activation, nucleophilic attackHalogenated alcohol or other adducts
Reductive OpeningLiAlH₄Hydride attackAmino alcohol

Regioselectivity and Stereoselectivity in Oxetane Transformations

In the case of the 3-substituted oxetane in this compound, the two methylene (B1212753) carbons (C2 and C4) of the ring are chemically equivalent in terms of substitution but sterically accessible. The regioselectivity of the ring-opening reaction is a critical consideration and is governed by both steric and electronic effects. magtech.com.cn

Under Nucleophilic (SN2) Conditions: With strong nucleophiles and no acid catalyst, the attack typically occurs at the less sterically hindered carbon atom. magtech.com.cn For a 3-substituted oxetane, both C2 and C4 positions are sterically similar, and a mixture of products might be expected unless electronic factors from the substituent play a significant role.

Under Acid-Catalyzed (SN1-like) Conditions: In the presence of an acid, the reaction may proceed through a mechanism with significant SN1 character. A partial positive charge develops on the carbon atoms in the transition state. The stability of this incipient carbocation influences the site of nucleophilic attack. The substituent at the 3-position can electronically influence which carbon better supports this positive charge, thereby directing the incoming nucleophile. magtech.com.cn

Stereoselectivity becomes relevant if a chiral center is created during the ring-opening process or if the attacking nucleophile or the oxetane itself is chiral. In SN2 reactions, an inversion of stereochemistry is expected at the carbon atom that is attacked.

Reactivity of the Benzoic Acid Moiety

The benzoic acid portion of the molecule, consisting of the benzene (B151609) ring and the carboxyl group, offers additional sites for chemical modification.

Derivatization at the Carboxyl Group

The carboxylic acid group (-COOH) is readily converted into a variety of derivatives, such as esters, amides, and acid halides. These derivatization reactions are fundamental in organic synthesis and are often employed to modify a compound's properties or to facilitate further reactions. researchgate.netdntb.gov.ua

A key consideration for these transformations is the stability of the oxetane ring. Reactions requiring harsh acidic conditions, such as classical Fischer esterification with strong acid catalysis, could lead to undesired ring-opening. chemrxiv.org Therefore, milder methods are preferred.

The table below outlines common derivatization strategies for the carboxyl group.

DerivativeReagent(s)ConditionsNotes
EsterAlcohol, DCC/DMAPMild, neutralAvoids acid-catalyzed oxetane opening
EsterAlkyl halide, Base (e.g., K₂CO₃)BasicBasic conditions are generally tolerated by the oxetane ring chemrxiv.org
AmideAmine, Coupling agent (e.g., EDC, HATU)Mild, neutralHighly efficient method for forming amide bonds nih.gov
Acid ChlorideSOCl₂, (COCl)₂AnhydrousCan be reactive towards the amine and oxetane

Aromatic Substitution Reactions on the Benzene Ring

The benzene ring in this compound is subject to electrophilic aromatic substitution (EAS). msu.edu The regiochemical outcome of such reactions is dictated by the combined influence of the existing substituents: the activating ortho-, para-directing amino group (-NH-) and the deactivating meta-directing carboxyl group (-COOH).

The powerful activating effect of the amino group typically dominates, directing incoming electrophiles to the positions ortho to it (positions 3 and 5). openstax.org

Common EAS Reactions:

Halogenation: Reaction with Br₂ or Cl₂ (often with a Lewis acid, though the activated ring may not require one) would be expected to yield 3-bromo- (B131339) or 3,5-dibromo-4-[(oxetan-3-yl)amino]benzoic acid. The high reactivity of the amino-substituted ring can sometimes make it difficult to stop the reaction at the mono-substitution stage. openstax.org

Nitration: Treatment with nitric acid and sulfuric acid introduces a nitro group (-NO₂), likely at the 3-position. masterorganicchemistry.comlumenlearning.com

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H), also expected at the 3-position. lumenlearning.com

A significant challenge in EAS on arylamines is their propensity for over-reaction and, in the case of Friedel-Crafts reactions, the basic nitrogen atom complexes with the Lewis acid catalyst, deactivating the ring and preventing the reaction. openstax.org A common strategy to circumvent these issues is to temporarily protect the amino group by converting it to an amide (e.g., an acetamide). The amido group is still an ortho-, para-director but is less activating than the free amine, allowing for more controlled substitutions. openstax.org

Amine Reactivity and Derivatives Formation

The secondary amine linkage is another key reactive site. As a nucleophile and a base, it can participate in a range of chemical transformations. The use of 3-amino-oxetane is a popular strategy in medicinal chemistry, where it is frequently used in amide couplings, reductive aminations, and SNAr reactions, highlighting the synthetic utility of the amine functionality. nih.gov

Derivatization of the secondary amine in this compound could include:

Acylation: Reaction with acid chlorides or anhydrides (like acetic anhydride) in the presence of a base would form an N-acyl derivative (an amide). This is the basis of the protection strategy mentioned previously. openstax.org

Alkylation: Introduction of an alkyl group via reaction with an alkyl halide. This would result in a tertiary amine.

Sulfonylation: Reaction with a sulfonyl chloride (e.g., tosyl chloride) would yield a sulfonamide.

These reactions allow for the synthesis of a diverse library of analogs, modifying the steric and electronic properties around the nitrogen atom, which can be crucial for tuning the molecule's biological activity.

Stability Studies of the Compound under Various Conditions

Information from commercial suppliers indicates that this compound is a solid at room temperature and recommended storage is in a refrigerator. sigmaaldrich.com This suggests that, like many complex organic molecules, its stability is enhanced at lower temperatures to prevent potential degradation over time. The compound is shipped at room temperature, implying a degree of short-term stability under ambient conditions. sigmaaldrich.com

While specific studies on this compound are lacking, general principles of chemical stability for related structures can offer some insights. The molecule contains several functional groups that could be susceptible to degradation under certain conditions: a secondary amine, a carboxylic acid, a phenyl ring, and an oxetane ring.

General reviews on the chemical class of oxetanes in medicinal chemistry note that their stability can be influenced by the substitution pattern on the ring. acs.org For instance, some oxetane rings, particularly those with certain substitutions, can be prone to ring-opening under acidic conditions, especially if an internal nucleophile is present. acs.org The amino group in this compound could potentially act as such a nucleophile.

Furthermore, studies on other benzoic acid derivatives indicate that they can undergo degradation under specific environmental stressors. For example, research on benzoic acid and some of its derivatives in subcritical water showed that degradation increases with rising temperature. nih.gov While benzoic acid itself was stable up to 300°C, its derivatives showed mild degradation at 150°C and severe degradation at 200°C. nih.gov The primary degradation pathway observed was decarboxylation. nih.gov However, without direct experimental data on this compound, it is not possible to definitively state its thermal degradation profile.

The hydrolytic stability of compounds containing amide or ester linkages, which are not present in the parent compound but are common in derivatives, has been shown to be pH-dependent. nih.gov For this compound, the stability in aqueous solutions at different pH values would be of interest, particularly concerning the potential for acid-catalyzed degradation of the oxetane ring.

At present, no detailed data tables from research findings on the thermal, photolytic, oxidative, or hydrolytic stability of this compound have been published. Such studies would be necessary to fully characterize its chemical reactivity and establish its degradation pathways and kinetics under a range of environmental and processing conditions.

Derivatization Strategies and Analogue Design

Synthesis of Homologues and Isomers

The synthesis of homologues and isomers of 4-[(oxetan-3-yl)amino]benzoic acid allows for a systematic exploration of the spatial arrangement and orientation of its key functional groups. Homologation can be achieved by introducing methylene (B1212753) groups into the linker between the oxetane (B1205548) and the amine or between the amine and the benzoic acid. For instance, the synthesis of (3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids has been achieved through the reduction of the corresponding Schiff bases, demonstrating a viable route to modify the linker. researchgate.net

Isomeric variations can involve altering the substitution pattern on the benzoic acid ring (e.g., 2- or 3-[(oxetan-3-yl)amino]benzoic acid) or modifying the attachment point on the oxetane ring. The synthesis of derivatives of 2-, 3-, and 4-aminobenzoic acid is well-established, often involving the reaction of the aminobenzoic acid with appropriate aromatic halides. researchgate.net

A summary of representative homologation and isomerization strategies is presented below:

StrategyDescriptionRepresentative Starting Materials
Linker Homologation Insertion of methylene groups to extend the chain between the oxetane and the aromatic ring.3-Oxetanone, aminobenzoic acids
Aromatic Ring Isomerization Moving the oxetanyl-amino group to the ortho or meta positions of the benzoic acid.2- or 3-aminobenzoic acid, 3-bromooxetane
Oxetane Isomerization Attaching the amino-benzoic acid moiety to the 2-position of the oxetane ring.2-substituted oxetane precursors

Introduction of Diverse Substituents on the Aromatic Ring

The aromatic ring of this compound is a prime site for introducing a wide array of substituents to modulate electronic properties, lipophilicity, and steric bulk. Standard electrophilic aromatic substitution reactions can be employed, although the directing effects of the amino and carboxylic acid groups must be considered. Alternatively, the use of pre-functionalized 4-aminobenzoic acid derivatives provides a more controlled approach.

A series of alkyl derivatives of 4-aminobenzoic acid have been synthesized by reacting it with various alkylating agents in the presence of potassium carbonate. nih.gov This methodology can be adapted to introduce diverse alkyl groups onto the aromatic ring of the target compound. Furthermore, the synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives highlights the feasibility of introducing bulky sulfonyl groups onto the benzoic acid moiety, starting from 4-[(4-bromophenyl)sulfonyl]benzoic acid. mdpi.com

The table below showcases examples of substituents that can be introduced onto the aromatic ring and the potential synthetic methods:

SubstituentPosition on Aromatic RingPotential Synthetic MethodReference
Alkyl groups2, 3, 5, or 6Friedel-Crafts alkylation or use of pre-alkylated 4-aminobenzoic acid nih.gov
Halogens (Cl, Br, I)2, 3, 5, or 6Electrophilic halogenation mdpi.com
Nitro group3 or 5Nitration-
Sulfonyl groups3 or 5Sulfonylation mdpi.com

Modifications at the Oxetane Moiety

The oxetane ring, a key feature contributing to the molecule's desirable physicochemical properties, can also be a target for modification. nih.govacs.orgnih.gov Strategies often involve the use of substituted oxetane building blocks during the initial synthesis. The most common starting material for such modifications is oxetan-3-one. nih.govacs.org

For example, 3,3-disubstituted oxetanes can be synthesized from oxetan-3-one through reactions like the Strecker synthesis to introduce cyano and amino groups, or the Horner-Wadsworth-Emmons reaction to yield α,β-unsaturated esters. chemrxiv.org These intermediates open up pathways to a diverse range of oxetane amino acids and their derivatives. chemrxiv.org Furthermore, methods for the synthesis of (3-ethyloxetan-3-yl)methanamine (B2475454) and related compounds have been developed, which can serve as precursors for more complex analogues. google.com

The following table summarizes key modifications at the oxetane moiety:

ModificationSynthetic ApproachKey Intermediate
3,3-Disubstitution Strecker synthesis, Horner-Wadsworth-Emmons reactionOxetan-3-one
Spirocyclic Systems Ring-closing metathesis of diallyl fragments attached to the oxetane coreDiallylated oxetane
Homologation at C3 Tsuji hydrogenolysis of an allylic acetate (B1210297), followed by dihydroxylation and oxidative cleavageOxetane-3-one

Synthesis of Conformationally Constrained Analogues

Introducing conformational constraints into the structure of this compound can lead to a more defined three-dimensional shape, which can enhance binding affinity and selectivity for biological targets. This can be achieved by incorporating rigid structural elements or by creating cyclic structures.

The synthesis of conformationally constrained tryptophan analogues, for example, has been accomplished through the creation of tetrahydroazepino[3,4-b]indoles. researchgate.net Similar strategies could be applied to the this compound scaffold. The synthesis of conformationally constrained analogues of the cyclic hexapeptide L-363,301, where a methyl group is added to the beta position of tryptophan, demonstrates how subtle modifications can impose significant conformational restrictions. researchgate.net

Examples of strategies to introduce conformational constraints include:

StrategyDescription
Cyclization Forming a new ring by linking two parts of the molecule, for instance, between the oxetane and the aromatic ring.
Introduction of Rigid Groups Incorporating alkynes, aromatic systems, or polycyclic structures into the linker.
Stereochemical Control Synthesis of specific stereoisomers to fix the orientation of substituents.

Exploration of this compound as a Building Block in Complex Molecular Architectures

The functional groups of this compound—the carboxylic acid and the secondary amine—make it an excellent building block for the synthesis of more complex molecules, such as peptides and other polymeric structures. nih.govacs.org

The carboxylic acid can be readily activated to form amide bonds with amines, while the secondary amine can react with carboxylic acids or other electrophiles. For instance, a method for incorporating p-aminobenzyl-EDTA into peptides has been developed, which showcases the utility of para-substituted aminobenzoic acids in solid-phase peptide synthesis. nih.gov The oxetane moiety itself is often introduced into drug discovery campaigns to improve pharmacokinetic properties. nih.govacs.org

The use of this compound as a building block is summarized below:

ApplicationCoupling StrategyResulting Structure
Peptide Synthesis Amide bond formation at the carboxylic acidPeptides with an N-terminal oxetanyl-amino-benzoyl group
Polymer Synthesis Polycondensation reactions involving the carboxylic acid and aminePolyamides
Combinatorial Libraries Solid-phase synthesis using the carboxylic acid as an anchor pointDiverse libraries of small molecules

In-depth Analysis of this compound Reveals Absence of Publicly Available Solid-State Chemistry Data

A comprehensive review of scientific literature and crystallographic databases indicates that detailed information regarding the solid-state chemistry and polymorphism of the chemical compound this compound is not currently available in the public domain. Despite its potential relevance in medicinal chemistry and materials science, researchers have yet to publish findings on its crystalline structures, polymorphic forms, or other related solid-state properties.

Searches for experimental data on the crystalline and amorphous forms of this compound have yielded no specific results. Consequently, a detailed discussion on its polymorphism, a critical aspect for pharmaceutical development and material performance, cannot be provided at this time. The lack of crystallographic data, such as that found in the Cambridge Structural Database (CSD), prevents any analysis of its molecular conformation and packing in the solid state.

Similarly, information on the crystal engineering and supramolecular synthons involving this compound remains unelucidated. Crystal engineering relies on the understanding of intermolecular interactions to design novel crystalline materials with desired properties. Without foundational crystallographic studies, the identification of robust supramolecular synthons—reliable patterns of intermolecular interactions—for this compound is not possible.

Furthermore, the scientific record contains no co-crystallization studies or investigations into host-guest interactions involving this compound. Such studies are pivotal for modifying the physicochemical properties of a compound, including its solubility and stability.

Finally, there is no available information concerning the solid-state reactivity and transformations of this compound. This area of study is crucial for understanding the stability of the compound under various conditions, such as exposure to light, heat, or mechanical stress.

While research exists on the solid-state properties of other aminobenzoic acid derivatives, these findings cannot be extrapolated to this compound due to the significant influence of the oxetanyl substituent on its molecular structure and potential intermolecular interactions.

Advanced Analytical Methodologies and Chemical Analysis

Chromatographic Method Development for Purity Assessment and Quantification

Chromatographic techniques are central to the analysis of 4-[(oxetan-3-yl)amino]benzoic acid, providing the means to separate the compound from impurities and to quantify it with a high degree of accuracy and precision.

High-Performance Liquid Chromatography (HPLC) Method Validation

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the purity assessment and quantification of non-volatile and thermally labile compounds like this compound. The development of a validated HPLC method is a critical step in the quality control of this compound. A reversed-phase HPLC method would be the most probable approach, given the polar nature of the aminobenzoic acid moiety and the oxetane (B1205548) ring.

A typical method would employ a C18 column, which separates compounds based on their hydrophobicity. For the separation of aminobenzoic acid isomers, a mobile phase consisting of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer to control pH) and an organic modifier (like acetonitrile (B52724) or methanol) is commonly used. sielc.comnih.govcolab.ws The acidic nature of the carboxylic acid and the basicity of the amino group in this compound make the control of the mobile phase pH crucial for achieving optimal retention and peak shape. UV detection is suitable for this compound due to the presence of the aromatic ring, which absorbs UV light. sielc.com

Method validation would be performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. nih.govthaiscience.info

Hypothetical HPLC Method Validation Parameters for this compound

ParameterSpecificationHypothetical Result
Specificity The method should be able to resolve the analyte from impurities and degradation products.The method is specific for this compound with no interference from potential impurities.
Linearity (r²) ≥ 0.9990.9998 over a concentration range of 1-100 µg/mL. thaiscience.info
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2% at three concentration levels. thaiscience.info
Precision (RSD%) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%Repeatability: 0.8% Intermediate Precision: 1.2% nih.gov
LOD Signal-to-Noise ratio of 3:10.1 µg/mL
LOQ Signal-to-Noise ratio of 10:10.3 µg/mL thaiscience.info
Robustness The method should remain unaffected by small, deliberate variations in method parameters.No significant impact on results with minor changes in mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5°C).

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its low volatility and the presence of polar functional groups (carboxylic acid and secondary amine) which can lead to poor peak shape and thermal degradation. Therefore, derivatization is a necessary step to increase the volatility and thermal stability of the analyte. shimadzu.com

A common derivatization strategy for compounds containing active hydrogens, such as those in the amino and carboxyl groups, is silylation. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to convert the -COOH and -NH- groups into their corresponding trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and amides, respectively. shimadzu.com These derivatives are significantly more volatile and less polar, making them amenable to GC analysis.

The derivatized sample would then be injected into a GC system equipped with a mass spectrometer (GC-MS). The GC would separate the derivatized analyte from any volatile impurities, and the MS would provide mass information for identification and quantification. The use of a triple quadrupole mass spectrometer (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode can offer very high selectivity and sensitivity for quantitative analysis. nih.gov

Hypothetical GC-MS Conditions for the Analysis of Derivatized this compound

ParameterCondition
Derivatizing Agent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane
Injector Temperature 280°C
Oven Program Initial temp 100°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

Capillary Electrophoresis Applications

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species. Given that this compound is an amphoteric molecule, containing both an acidic carboxylic acid group and a basic amino group, CE offers a powerful alternative to HPLC. The separation in CE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio.

For the analysis of aromatic amines and related compounds, Capillary Zone Electrophoresis (CZE) is a commonly employed mode. rsc.org The pH of the background electrolyte (BGE) is a critical parameter that determines the charge state of the analyte and thus its electrophoretic mobility. At a low pH, the amino group will be protonated, and the molecule will carry a net positive charge. Conversely, at a high pH, the carboxylic acid group will be deprotonated, resulting in a net negative charge. By carefully selecting the pH of the BGE, the separation from potential impurities can be optimized. The use of organic modifiers, such as methanol (B129727) or acetonitrile, in the BGE can also be employed to fine-tune the separation. nih.gov

Development of Chiral Separation Methods

The structure of this compound does not inherently contain a chiral center. However, if the oxetane ring is substituted in a way that creates a stereocenter, or if the compound is used in a chiral environment, the development of chiral separation methods would become necessary. Chiral HPLC is the most widely used technique for the separation of enantiomers in the pharmaceutical industry. chromatographyonline.comeijppr.com

The most common approach for chiral separation is the use of a chiral stationary phase (CSP). mdpi.com CSPs are designed to have specific interactions with enantiomers, leading to the formation of transient diastereomeric complexes with different stabilities, which in turn results in different retention times. For a compound like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point due to their broad applicability.

Alternatively, chiral mobile phase additives (CMPAs) can be used with a standard achiral column. The CMPA forms diastereomeric complexes with the enantiomers in the mobile phase, which can then be separated. However, this method is generally less common than the use of CSPs. mdpi.com

Microanalysis and Elemental Composition Determination

Microanalysis, specifically elemental analysis, is a fundamental technique used to determine the elemental composition (percentage of carbon, hydrogen, nitrogen, and oxygen) of a pure compound. This is a crucial step in confirming the empirical formula of a newly synthesized molecule like this compound. The experimentally determined percentages of each element are compared with the theoretical values calculated from the proposed chemical formula (C₁₁H₁₃NO₃). A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity. researchgate.netnih.gov

Theoretical Elemental Composition of this compound (C₁₁H₁₃NO₃)

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage
CarbonC12.01111132.12163.76%
HydrogenH1.0081313.1046.33%
NitrogenN14.007114.0076.76%
OxygenO15.999347.99723.18%
Total 207.229 100.00%

The results from elemental analysis, in conjunction with data from spectroscopic techniques such as NMR and mass spectrometry, provide a comprehensive characterization of the this compound molecule.

Conclusion and Future Research Perspectives

Summary of Synthetic Advances and Structural Insights

The synthesis of 4-[(oxetan-3-yl)amino]benzoic acid is not extensively detailed in dedicated research articles. However, based on established chemical principles and related literature, the most probable and efficient synthetic routes involve the coupling of 4-aminobenzoic acid with an oxetane-3-one or a derivative thereof.

One highly plausible method is reductive amination . This widely utilized reaction in medicinal and organic chemistry involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced to the corresponding amine. In the context of this compound, this would involve the reaction of oxetan-3-one with 4-aminobenzoic acid. The use of specific reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) is common in such transformations as they can selectively reduce the imine in the presence of the ketone starting material.

Another viable synthetic approach is through nucleophilic substitution . This would involve reacting 4-aminobenzoic acid with an oxetane (B1205548) derivative bearing a good leaving group at the 3-position, such as a tosylate or a halide. The amino group of 4-aminobenzoic acid would act as the nucleophile, displacing the leaving group to form the desired product.

Starting Material 1 Starting Material 2 Reaction Type Key Reagents
4-aminobenzoic acidOxetan-3-oneReductive AminationNaBH3CN or NaBH(OAc)3
4-aminobenzoic acid3-TosyloxyoxetaneNucleophilic SubstitutionBase

Remaining Challenges in Synthesis and Characterization

Despite the plausible synthetic routes, challenges remain. The stability of the oxetane ring, particularly under harsh reaction conditions, can be a concern. nih.gov Ring-opening of the oxetane is a potential side reaction, especially under strongly acidic or basic conditions. Optimizing reaction conditions to favor the desired product while minimizing byproducts is a key challenge.

Furthermore, a comprehensive characterization of this compound is lacking in publicly accessible literature. While basic data such as molecular weight and formula are available from chemical suppliers, detailed spectroscopic data (NMR, IR, Mass Spectrometry) and crystallographic analysis are not widely reported. Such data is crucial for unequivocally confirming the structure and understanding its conformational preferences and intermolecular interactions.

Opportunities for Further Mechanistic Exploration

The synthesis of this compound presents opportunities for detailed mechanistic studies. For the reductive amination pathway, a deeper investigation into the kinetics and thermodynamics of the imine formation and subsequent reduction would be valuable. This could involve computational modeling and experimental studies to understand the role of the oxetane ring in the reaction mechanism.

In the case of the nucleophilic substitution route, a study of the reaction kinetics with different leaving groups on the oxetane ring would provide insights into the reactivity of this strained heterocyclic system. Understanding the potential for competing elimination or ring-opening reactions would also be an important area of exploration.

Potential Avenues for Application as Chemical Probes or Reagents (Excluding Direct Therapeutic Use)

The unique structure of this compound suggests several potential applications as a chemical probe or reagent in biochemical and chemical systems.

The PABA moiety is a well-known component of folic acid, which is essential in many biological processes. nih.gov As such, this compound could be explored as a chemical probe to study enzymes involved in folate metabolism. The oxetane ring provides a unique structural and electronic perturbation compared to PABA itself, which could be useful for mapping the active sites of these enzymes.

The bifunctional nature of the molecule, with its carboxylic acid and secondary amine, makes it a valuable building block in organic synthesis . It can be used to introduce the oxetane-amino-benzoyl moiety into larger, more complex molecules. The oxetane ring can impart desirable physicochemical properties, such as increased solubility and metabolic stability, to the resulting compounds. nih.gov

Furthermore, the compound could be utilized as a linker molecule in the development of chemical biology tools. The carboxylic acid and the secondary amine provide two points for covalent attachment, allowing it to bridge two different molecular entities.

Directions for Future Computational and Theoretical Investigations

Computational and theoretical studies can provide significant insights into the properties and potential of this compound.

Conformational analysis through molecular mechanics and density functional theory (DFT) calculations could predict the most stable three-dimensional structure of the molecule and the rotational barriers around the C-N and C-C bonds. This information is crucial for understanding its interaction with biological targets.

Quantum chemical calculations could be employed to determine the electronic properties of the molecule, such as its molecular orbital energies, electrostatic potential, and charge distribution. These properties are key to understanding its reactivity and non-covalent interactions.

Finally, molecular docking studies could be performed to predict the binding mode of this compound to various enzymes, particularly those in the folate pathway. This could help in the rational design of more potent and selective chemical probes.

Q & A

Q. What are the common synthetic routes for 4-[(oxetan-3-yl)amino]benzoic acid, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves coupling benzoic acid derivatives with oxetane-containing amines. For example, esterification under acidic catalysis (e.g., sulfuric acid) followed by nucleophilic substitution with oxetan-3-amine is a common approach . Key reaction parameters include:
  • Temperature : Reflux conditions (~100–120°C) to activate intermediates.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetone) enhance solubility of intermediates.
  • Purification : Recrystallization from ethanol or column chromatography to isolate the product.
    Monitoring reaction progress via TLC and optimizing stoichiometry (1:1.2 molar ratio of benzoic acid to oxetane amine) improves yield .

Q. What spectroscopic techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of the oxetane ring (e.g., δ 4.5–5.0 ppm for oxetane protons) and benzoic acid carboxyl group (δ ~12 ppm) .
  • FT-IR : Peaks at ~1700 cm1^{-1} (C=O stretch) and 3300 cm1^{-1} (N-H stretch) validate functional groups.
  • Mass Spectrometry : High-resolution ESI-MS determines molecular ion ([M+H]+^+) and fragmentation patterns.
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95%) .

Q. What safety precautions should be implemented when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to minimize inhalation risks.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers address low yields in the esterification step during the synthesis of this compound derivatives?

  • Methodological Answer : Low yields often stem from incomplete activation of the carboxyl group. Strategies include:
  • Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate esterification .
  • Drying Agents : Add molecular sieves (3Å) to absorb water and shift equilibrium toward product formation.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 80°C) while maintaining yield .
    Post-reaction analysis via 1^1H NMR helps identify unreacted starting materials for reprocessing .

Q. What strategies are effective in resolving contradictory crystallographic data when determining the molecular structure of this compound?

  • Methodological Answer :
  • Twinned Crystals : Use SHELXL’s TWIN command to refine twinned data, adjusting BASF parameters for scale factors .
  • High-Resolution Data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å).
  • Hydrogen Bonding Analysis : Compare O-H···N interactions in multiple datasets to validate proton positions.
  • Validation Tools : Employ PLATON’s ADDSYM to check for missed symmetry operations .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?

  • Methodological Answer :
  • Derivative Synthesis : Modify the oxetane ring (e.g., substituents at C3) or benzoic acid para-position to create analogs .
  • In Vitro Assays : Test enzyme inhibition (e.g., carbonic anhydrase) using fluorometric assays with Z’-factor >0.5 for robustness.
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2), guided by X-ray crystallography data .
  • Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC50_{50} values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.